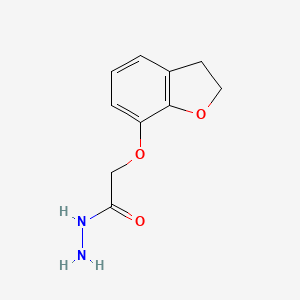

2-(2,3-Dihydro-1-benzofuran-7-yloxy)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

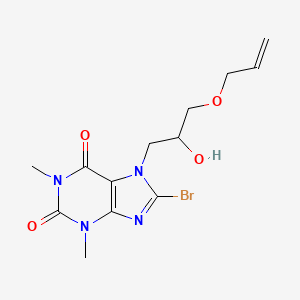

“2-(2,3-Dihydro-1-benzofuran-7-yloxy)acetohydrazide” is a chemical compound with the molecular formula C10H12N2O3 . It has a molecular weight of 208.22 . The compound is offered by several suppliers for research purposes .

Molecular Structure Analysis

The InChI code for “2-(2,3-Dihydro-1-benzofuran-7-yloxy)acetohydrazide” is 1S/C10H12N2O3/c11-12-9(13)6-15-8-3-1-2-7-4-5-14-10(7)8/h1-3H,4-6,11H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

The compound is a powder . Its storage temperature is 4 degrees Celsius . Unfortunately, its boiling point and melting point are not available .

Scientific Research Applications

Antimicrobial Activity : A study by Manna and Agrawal (2009) on microwave-assisted synthesis of new indophenazine 1,3,5-trisubstituted pyrazoline derivatives of benzofuran reported the antimicrobial activity of these compounds. They synthesized derivatives from 2-(5,8-dihydro quinoxalino[2,3-b]indol-5-yl) acetohydrazide, showing good antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Streptococcus aureus (Manna & Agrawal, 2009).

Anti-HIV and Anticancer Agents : Rida et al. (2006) synthesized a series of novel benzofuran derivatives, including 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides, and evaluated them for anti-HIV, anticancer, antibacterial, and antifungal activities. Some compounds demonstrated significant reduction in viral cytopathic effect, suggesting potential as anti-HIV agents (Rida et al., 2006).

Antituberculosis Activity : Thorat et al. (2016) conducted a study on the synthesis and anti-tuberculosis study of 3-Hydroxy-1-Benzofuran-2-Carbohydrazide, a derivative of 2-hydroxyacetophenone. This compound showed strong activity against Mycobacterium tuberculosis, indicating its potential as an anti-tuberculosis drug (Thorat et al., 2016).

Anticonvulsant Evaluation : Singh and Tripathi (2019) synthesized novel benzo[1,3]dioxol-5-yloxy-N′-(4-substituted benzylidene)acetohydrazide derivatives and evaluated their anticonvulsant activity. Their study found one compound to be most potent in MES seizure tests, suggesting these derivatives' role in augmenting GABAergic activity (Singh & Tripathi, 2019).

Antimicrobial, Antitubercular, and Cheminformatic Studies : Santoshkumar et al. (2017) synthesized novel 2-(1-benzofuran-2-yl)- N '-[(3 Z )-2-oxo-1, 2-dihydro-3 H -indol-3-ylidene] quinoline-4-carbohydrazide derivatives and evaluated them for antimicrobial and antitubercular activity. The study revealed significant antimicrobial and antitubercular activities, demonstrating the potential of benzofuran coupled nitrogen heterocycles as effective inhibitors of H37Rv strain (Santoshkumar et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The compound should be handled under inert gas and protected from moisture .

properties

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-7-yloxy)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-12-9(13)6-15-8-3-1-2-7-4-5-14-10(7)8/h1-3H,4-6,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXBDUCIDYBZTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2OCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dihydro-1-benzofuran-7-yloxy)acetohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-oxo-4-[3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]propylamino]but-2-enoate](/img/structure/B2448378.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide](/img/structure/B2448382.png)

![7-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2448384.png)

![3-[(3-Chlorophenyl)sulfonyl]-5-(1-pyrrolidinyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2448386.png)

![2-[2-(Dimethylsulfamoylamino)ethyl]-3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2448387.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2448388.png)

![1-methyl-3-(3-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2448390.png)

![N-(2-hydroxy-3-methoxy-2-methylpropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2448393.png)

![4-[2-[(4-Chlorobenzyl)sulfanyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine](/img/structure/B2448396.png)

![4-(2,5-Dichlorothiophen-3-yl)-2-[(4-methoxyphenyl)methylsulfanyl]pyrimidine](/img/structure/B2448398.png)